molecular formula C10H7N3O5 B13838137 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione

3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione

Cat. No.: B13838137
M. Wt: 249.18 g/mol
InChI Key: IBQQBSLZOFZLNR-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is an azo compound characterized by the presence of a diazenyl group (-N=N-) attached to a 3-nitrophenyl group and an oxolane-2,4-dione moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable coupling partner, such as oxolane-2,4-dione, in the presence of a base like sodium carbonate to yield the final azo compound .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

    Reduction: Produces corresponding amines.

    Oxidation: Forms nitroso or nitro derivatives.

    Substitution: Yields halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of the oxolane-2,4-dione moiety with the diazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in dyeing, printing, and potentially in medicinal chemistry.

Properties

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

3-[(3-nitrophenyl)diazenyl]oxolane-2,4-dione

InChI

InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-2-1-3-7(4-6)13(16)17/h1-4,9H,5H2

InChI Key

IBQQBSLZOFZLNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)O1)N=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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